Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-9-11-5-4-7(2)13(9)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
WAWMYXXPHRUDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC=NC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Alkali-Promoted Cyclization Method (Based on CN103896951A Patent)
One of the most detailed and industrially viable methods involves a three-step process:
Step 1: Formation of Intermediate via Alkali Reaction
A 3,3-dialkoxypropionate (e.g., 3,3-diethoxy ethyl propionate) is reacted with ethyl formate in the presence of a strong base such as sodium hydride or sodium methylate in dry toluene at low temperature (0–15 °C). This generates an intermediate enolate species.Step 2: Cyclization with 3-methyl-5-aminopyrazole
The intermediate is then reacted with 3-methyl-5-aminopyrazole under acidic conditions (glacial acetic acid) in toluene at 0–45 °C for 12–48 hours. This step induces ring closure to form the pyrazolo[1,5-a]pyrimidine core with an ester group at the 2-position.Step 3: Hydrolysis to Acid or Isolation of Ester
The ester can be hydrolyzed under alkaline conditions (e.g., potassium hydroxide in ethanol) at 0–5 °C to yield the corresponding carboxylic acid. Alternatively, the ethyl ester can be isolated directly after purification.
- The ethyl ester form is obtained in yields around 79%, with off-white crystalline solids.
- Hydrolysis to the acid proceeds with yields up to 97.7%.
- Purity and structure confirmation are supported by 1H NMR, MS, and crystallization data.
- 1H NMR (400 MHz, CDCl3): δ 9.19 (dd, J=2.1, 0.8 Hz, 1H), 8.91 (d, J=2.1 Hz, 1H), 6.55 (s, 1H), 4.43 (q, J=7.1 Hz, 2H), 2.54 (s, 3H), 1.42 (t, J=7.1 Hz, 3H)
- MS (ESI): m/z = 206 (M+1)+
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) | Product Form |
|---|---|---|---|---|---|
| Alkali reaction | 3,3-diethoxy ethyl propionate, ethyl formate, NaH, toluene | 0–15 | 24 | - | Intermediate |
| Cyclization | 3-methyl-5-aminopyrazole, acetic acid, toluene | 0–45 | 24 | 79.2 | This compound (ester) |
| Hydrolysis (optional) | KOH in ethanol | 0–5 | 2 | 97.7 | Corresponding acid |
This method is scalable and suitable for industrial production due to its straightforward steps and mild conditions.
Green Synthetic Approach Using Ultrasonic Irradiation
A recently reported green synthetic strategy involves:
- Reacting aminopyrazoles with ethyl propiolate in aqueous ethanol under catalytic amounts of potassium bisulfate (KHSO4) with ultrasonic irradiation at 60 °C for 9–12 minutes.
- This method facilitates the formation of pyrazolo[1,5-a]pyrimidine derivatives including esters at the 2-position with good to excellent yields (84–92%).
- The ultrasound promotes reaction efficiency and reduces reaction time, making this a greener alternative to traditional heating methods.
- Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole, followed by ring closure with loss of a methoxy group to form the heterocyclic system.
Table 2: Ultrasonic-Assisted Reaction Parameters
| Parameter | Condition/Value |
|---|---|
| Solvent | Ethanol-water (1:1) |
| Catalyst | KHSO4 (2 equiv.) |
| Temperature | 60 °C |
| Ultrasonic Power | 170 W, 50 Hz |
| Reaction Time | 9–12 minutes |
| Yield Range | 84–92% |
This method is advantageous for laboratory-scale synthesis with environmental benefits due to aqueous media and reduced energy consumption.
Multi-Step Synthetic Routes from Literature
Other synthetic routes involve:
- Initial reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to form dihydroxy heterocycle intermediates.
- Subsequent chlorination with phosphorus oxychloride to introduce reactive chlorine atoms on the pyrimidine ring.
- Nucleophilic substitution reactions at the 7-position with various amines to functionalize the molecule further.
- Esterification steps to introduce ethyl carboxylate groups at the 2-position.
These multi-step sequences allow for structural diversity and functionalization but are more complex and time-consuming compared to the alkali-promoted cyclization or ultrasonic methods.
Summary and Comparative Analysis
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkali-Promoted Cyclization | Uses 3,3-dialkoxypropionate, ethyl formate, 3-methyl-5-aminopyrazole; mild temps | High yield (~79%), scalable, well-characterized | Longer reaction times (24–48 h), requires dry solvents |
| Ultrasonic Irradiation Method | Aminopyrazole + ethyl propiolate + KHSO4 in aqueous ethanol under ultrasound | Fast (minutes), green, good yields (84–92%) | May require ultrasonic equipment, limited scale |
| Multi-Step Functionalization | Chlorination, nucleophilic substitution, esterification | Structural diversity, tailored derivatives | Complex, multiple steps, lower overall yield |
Chemical Reactions Analysis
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Scientific Research Applications
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating and electron-withdrawing groups at specific positions on the fused ring . These interactions result in changes in absorption and emission behaviors, making it a valuable tool in various applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers and Substituent Variations
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Structural Difference : This isomer features a phenyl group at position 2 and a carboxylate ester at position 5, whereas the target compound has a methyl group at position 7 and a carboxylate at position 2.
- Synthesis: Formed via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate, yielding both 5- and 7-carboxylate isomers .
- Physicochemical Properties : The phenyl group enhances π-π stacking interactions, as observed in its crystal structure, which may improve crystallinity but reduce solubility compared to the methyl-substituted analogue .
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Structural Difference : Chlorine substituents at positions 5 and 7 replace the methyl and hydrogen groups.
- Impact: Chlorine increases electronegativity and molecular weight (260.07 vs.
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Heterocyclic Core Modifications
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Core Difference : Replaces the pyrazole ring with a triazole, forming a triazolo-pyrimidine scaffold.
Physicochemical Properties and Bioactivity
Molecular Weight and Solubility
Biological Activity
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EMPC) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
EMPC features a fused pyrazole and pyrimidine ring system with an ethyl ester group at the carboxyl position, enhancing its solubility and reactivity. The molecular formula is C_10H_12N_4O_2, with a molecular weight of approximately 205.21 g/mol. This structural configuration is critical for its biological activity, as it allows for interactions with various biological targets.
Antimicrobial Activity
EMPC has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited considerable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 312 µM reported for one derivative (Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .
Antitumor Properties
Research indicates that EMPC derivatives possess antitumor properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. The mechanism involves cell cycle arrest and induction of apoptosis, highlighting their potential as anticancer agents .
Antioxidant Activity
The antioxidant capabilities of EMPC derivatives have also been explored. One derivative showed high efficacy in scavenging DPPH radicals, with an IC50 value of 15.34 µM, comparable to ascorbic acid (IC50 = 13.53 µM) . This suggests that EMPC may play a role in protecting cells from oxidative stress.
Synthesis Methods
The synthesis of EMPC typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing aminopyrazoles and various electrophilic reagents.
- Functionalization : Post-synthesis modifications to enhance biological activity or solubility.
These synthetic pathways allow for the generation of diverse derivatives with tailored biological properties.
Comparative Analysis of Related Compounds
The following table summarizes key characteristics of EMPC and its related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | C10H12N4O3 | Hydroxyl group enhances solubility |
| Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C10H12N4O3 | Amino group may increase polarity |
| Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate | C10H12N4O3 | Oxo group influences reactivity |
This table illustrates the structural diversity within the pyrazolo-pyrimidine class and highlights how modifications can influence biological activity.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial effects of several pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. EMPC derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the cytotoxic effects of EMPC derivatives on cancer cell lines. Results indicated that certain derivatives could effectively induce apoptosis in MCF-7 cells through specific signaling pathways .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of precursors like ethyl cyanoacetate with amino-triazoles or substituted pyrimidine intermediates. A four-step protocol (common in pyrazolo[1,5-a]pyrimidine chemistry) includes:
Esterification : Reaction of 2-acetylpyridine derivatives with dimethylformamide dimethylacetal to form enamine intermediates.
Cyclization : Using catalysts like TMDP (4,4'-trimethylenedipiperidine) to promote heterocycle formation.
Functionalization : Bromination or chlorination at position 7 (if required) using reagents like PCl₃ or POBr₃.
Purification : Column chromatography with solvents like CHCl₃/acetone (9:1) to isolate the product .
Q. Yield Optimization :
- Catalyst Screening : Test additives like TMDP to enhance cyclization efficiency.
- Temperature Control : Maintain reflux conditions (e.g., 80–110°C) for cyclization steps.
- Microwave Irradiation : Reduces reaction time in multi-step syntheses (e.g., Buchwald–Hartwig amination) .
Advanced Synthetic Challenges
Q. Q2. How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Regioselectivity challenges arise during substitutions at positions 5, 6, or 7 due to electronic and steric effects. Strategies include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 7 to direct electrophilic attacks .
- Microwave-Assisted Reactions : Improve selectivity in palladium-catalyzed couplings (e.g., benzimidazole derivatives) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at specific positions .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Ethyl ester protons: δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.3–4.4 ppm (quartet, CH₂).
- Pyrimidine ring protons: δ 6.5–8.5 ppm (aromatic region).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 219.24 (C₁₁H₁₃N₃O₂) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 5- vs. 7-substituted isomers) .
Advanced Tip : For impurities, use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect byproducts from incomplete cyclization .
Biological Activity Profiling
Q. Q4. What pharmacological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how can structure-activity relationships (SAR) guide optimization?
Q. SAR Strategies :
- Position 7 : Methyl or halogen groups improve metabolic stability.
- Position 2 : Carboxylate esters (e.g., ethyl) can be hydrolyzed to carboxylic acids for prodrug designs .
Data Contradictions and Troubleshooting
Q. Q5. How should researchers resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
Common discrepancies arise from:
- Catalyst Purity : Impure Pd catalysts (e.g., Pd(OAc)₂) reduce coupling efficiency in Buchwald–Hartwig reactions. Use freshly distilled reagents .
- Reaction Scale : Microwave-assisted syntheses may show lower yields at >1 mmol scales due to uneven heating. Optimize via iterative scaling .
- Byproduct Formation : Monitor reactions with TLC (silica gel, UV detection) to identify intermediates (e.g., uncyclized amines) .
Computational and Mechanistic Insights
Q. Q6. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Model transition states for substitutions at position 5 or 7. B3LYP/6-31G* basis sets are standard .
- Molecular Docking : Use AutoDock Vina to simulate binding with targets like PI3Kδ (PDB ID: 2WXP) .
- pKa Prediction : Software like MarvinSuite estimates nucleophilicity of ring nitrogen atoms (N1 vs. N3) .
Stability and Storage
Q. Q7. What are the optimal storage conditions for this compound to prevent degradation?
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent ester hydrolysis.
- Light Sensitivity : Protect from UV exposure (use amber glass vials).
- Humidity Control : Silica gel desiccants maintain stability in hygroscopic environments .
Comparative Analysis with Analogues
Q. Q8. How do substituents at position 7 influence the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Purification Techniques
Q. Q9. What chromatography methods resolve co-eluting isomers in pyrazolo[1,5-a]pyrimidine synthesis?
- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers.
- Flash Chromatography : Gradient elution (petroleum ether → ethyl acetate) resolves 5- vs. 7-substituted isomers .
- Recrystallization : Cyclohexane/CH₂Cl₂ (1:1) yields high-purity crystals for X-ray analysis .
Toxicological Profiling
Q. Q10. What preclinical toxicity assays are recommended for pyrazolo[1,5-a]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
